1-(2-Furoyl)-4-Piperidincarbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

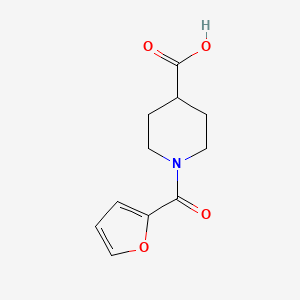

1-(furan-2-carbonyl)piperidine-4-carboxylic Acid is a compound that features a furan ring attached to a piperidine ring through a carboxylic acid group

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been studied for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with biological targets effectively.

- Antiviral Activity : Research indicates that derivatives of piperidine compounds, including those with furan-2-carbonyl modifications, exhibit antiviral properties. For example, studies have shown that certain piperidine derivatives can inhibit viruses such as cytomegalovirus and SARS-CoV-2, suggesting that 1-(furan-2-carbonyl)piperidine-4-carboxylic acid could be explored for similar applications .

- Anticancer Properties : The piperidine scaffold is known for its anticancer potential. Studies have synthesized various piperidinone derivatives that demonstrate selective inhibition of cancer cell proliferation. The introduction of furan-2-carbonyl may enhance this activity by modifying the compound's interaction with cancer-related targets .

The compound's biological activity has been evaluated through various studies, indicating its multifaceted roles in pharmacology.

- Antimicrobial Effects : Investigations into the antimicrobial properties of furan derivatives have revealed their effectiveness against several bacterial strains. The structural features of 1-(furan-2-carbonyl)piperidine-4-carboxylic acid may contribute to its ability to disrupt bacterial cell functions .

- Immunomodulatory Effects : Some studies suggest that compounds similar to 1-(furan-2-carbonyl)piperidine-4-carboxylic acid can modulate immune responses, making them candidates for developing immunotherapeutic agents .

Synthesis and Derivatives

The synthesis of 1-(furan-2-carbonyl)piperidine-4-carboxylic acid and its derivatives has been a focus of research due to their potential enhanced properties.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| N-(β-D-glucopyranosyl-carbamoyl)-2.6-diphenyl-3-amylpiperidin-4-one | Condensation with glycosylvinylnitrosourea | Antitumor, Antiviral |

| N-(α-D-arabinopyranosyl-carbamoyl)-2.6-diphenyl-3-isopropylpiperidin-4-one | Reaction with arabinose derivatives | Enhanced Antitumor Activity |

| N-(lactosyl-carbamoyl)-2.6-diphenyl-3-isopropylpiperidin-4-one | Glycosidic bond formation | Antimicrobial Activity |

These derivatives demonstrate varying degrees of biological activity, emphasizing the importance of structural modifications in enhancing therapeutic effects .

Wirkmechanismus

Target of Action

The primary target of 1-(2-Furoyl)-4-piperidinecarboxylic acid is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.

Mode of Action

The compound interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in acetylcholine levels, which can lead to enhanced neurotransmission.

Biochemical Pathways

The compound is involved in the cholinergic pathway, specifically in the breakdown of acetylcholine. By inhibiting butyrylcholinesterase, it affects the metabolism of acetylcholine

Pharmacokinetics

Its metabolism might involve oxidation and reduction reactions .

Result of Action

The inhibition of butyrylcholinesterase by 1-(2-Furoyl)-4-piperidinecarboxylic acid leads to an increase in acetylcholine levels. This can result in enhanced neurotransmission, potentially affecting various physiological processes such as muscle movement and memory .

Action Environment

The action, efficacy, and stability of 1-(2-Furoyl)-4-piperidinecarboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds can impact its metabolism and excretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid typically involves the reaction of 2-furoic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan ring and the piperidine ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts for the selective oxidation of furfural to 2-furoic acid, followed by coupling with piperidine, is also being explored as a green and sustainable approach .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed:

Oxidation: Formation of furan-2,5-dicarboxylic acid.

Reduction: Formation of 1-(2-furyl)-4-piperidinemethanol.

Substitution: Formation of halogenated furan derivatives.

Vergleich Mit ähnlichen Verbindungen

2-Furoic acid: Shares the furan ring but lacks the piperidine moiety.

Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.

Furfuryl alcohol: Contains a hydroxymethyl group attached to the furan ring.

Uniqueness: 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid is unique due to the presence of both the furan ring and the piperidine ring, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(Furan-2-carbonyl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

- IUPAC Name : 1-(Furan-2-carbonyl)piperidine-4-carboxylic acid

- Molecular Formula : C11H13NO4

- CAS Number : 401581-36-0

- Molecular Structure : The compound features a piperidine ring substituted with a furan-2-carbonyl group and a carboxylic acid functional group.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 1-(furan-2-carbonyl)piperidine-4-carboxylic acid. For instance, research has indicated that derivatives of piperidine can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when compared to standard chemotherapeutic agents like bleomycin .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1-(Furan-2-carbonyl)piperidine-4-carboxylic acid | FaDu (hypopharyngeal) | Not specified | Induction of apoptosis |

| Reference Drug (Bleomycin) | FaDu | Not specified | Standard chemotherapeutic |

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its therapeutic efficacy. The presence of the furan and carboxylic acid groups may enhance binding affinity to enzyme active sites. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase, a target for Alzheimer's disease therapy .

3. Antimicrobial Activity

Another area of exploration is the antimicrobial activity of 1-(furan-2-carbonyl)piperidine-4-carboxylic acid. Research indicates that piperidine derivatives can exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activities .

The biological activity of 1-(furan-2-carbonyl)piperidine-4-carboxylic acid can be attributed to its structural features, which facilitate interactions with biological targets:

- Binding Affinity : The furan moiety may enhance hydrophobic interactions with target proteins.

- Enzyme Interaction : The carboxylic acid group can participate in hydrogen bonding with active sites, potentially leading to inhibition of enzymatic activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- Cytotoxicity Studies : A study evaluated various piperidine derivatives against different cancer cell lines, revealing that specific modifications could enhance their anticancer efficacy .

- Enzyme Inhibition Studies : Research on similar compounds has shown promising results in inhibiting acetylcholinesterase and other enzymes, indicating potential applications in neurodegenerative diseases .

- Antimicrobial Efficacy : Piperidine derivatives have been tested against fungal strains and shown to inhibit growth effectively, suggesting that 1-(furan-2-carbonyl)piperidine-4-carboxylic acid may also possess antimicrobial properties .

Eigenschaften

IUPAC Name |

1-(furan-2-carbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWOZMNUCDKQIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.